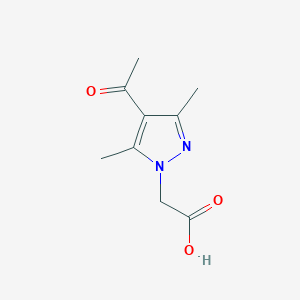

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

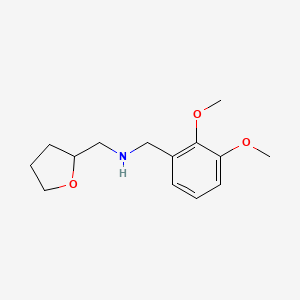

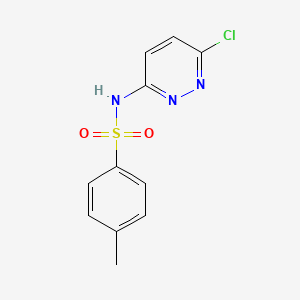

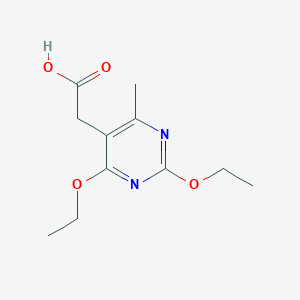

“(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It is also known as 3,5-Dimethyl-1H-pyrazole-1-acetic acid . The CAS Number for this compound is 16034-49-4 .

Synthesis Analysis

While specific synthesis methods for “(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” were not found, there are studies on the synthesis of related pyrazole derivatives. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Physical And Chemical Properties Analysis

“(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” is a paste with a melting point of 186-192 °C . The SMILES string for this compound is Cc1cc©n(CC(O)=O)n1 .

Applications De Recherche Scientifique

Antimycobacterial Agents

Pyrazole derivatives have been studied for their potential as inhibitors of enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthesis pathway in mycobacteria. This makes them candidates for antimycobacterial agents, potentially useful in treating diseases like tuberculosis .

Antileishmanial and Antimalarial Activities

Some pyrazole compounds have shown potent antileishmanial and antimalarial activities. Molecular simulation studies have supported their effectiveness by demonstrating a good fit within the active sites of target enzymes, leading to lower binding free energies .

Anti-inflammatory and Analgesic Effects

Pyrazoles are known to exhibit anti-inflammatory and analgesic properties. They have been used to develop new therapeutic agents that can help manage pain and inflammation .

Antifungal and Antiviral Properties

The pyrazole core has been incorporated into molecules with antifungal and antiviral activities. These compounds can be explored for use in treating various fungal infections and viral diseases .

Antidepressant Effects

Research has indicated that certain pyrazole derivatives may have antidepressant effects. This opens up possibilities for their use in psychiatric medication .

Antibacterial Applications

Pyrazole-based compounds have been evaluated for their antibacterial properties, making them potential candidates for new antibiotics .

Antitumor Activities

There is interest in pyrazole derivatives as antitumor agents due to their ability to interfere with various biological pathways involved in cancer progression .

Antioxidant Properties

Compounds with a pyrazole core have shown antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

MDPI - Synthesis, Molecular Docking Study BMC Chemistry - Synthesis, antileishmanial Springer - Recent advances in the synthesis

Orientations Futures

The future directions for the study of “(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” and related compounds could include further exploration of their pharmacological effects, such as their antileishmanial and antimalarial activities . Additionally, the development of new synthesis methods and the study of their chemical reactions could be beneficial .

Propriétés

IUPAC Name |

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAAGCCBFNEUKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390323 |

Source

|

| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid | |

CAS RN |

890092-87-2 |

Source

|

| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)